STAT3 Selectivity Profile: Comparison with Stattic and Other STAT3 Inhibitors
Ochromycinone is characterized as a selective STAT3 inhibitor. While direct, quantitative selectivity data for STAT1/STAT5 is not detailed in primary literature for Ochromycinone, it is positioned within the STAT3 inhibitor class. For context, another known STAT3 inhibitor, Stattic, demonstrates an IC50 of 5.1 μM for STAT3 with high selectivity over STAT1 [1]. The class-level inference is that Ochromycinone's mechanism also targets the STAT3 pathway, but its specific potency and selectivity fingerprint differ, as evidenced by its unique anti-proliferative profile in specific cancer cell lines. Users should note that a lack of explicit quantitative selectivity data for Ochromycinone against STAT1/5 means that its functional selectivity must be inferred from its specific cellular and in vivo effects .
| Evidence Dimension | STAT3 Inhibitor Potency and Selectivity |
|---|---|
| Target Compound Data | Inhibits Stat3 DNA binding, dimerization, and luciferase activity at 20-30 μM; no quantitative selectivity data for STAT1/5 found. |
| Comparator Or Baseline | Stattic (Comparator): STAT3 IC50 = 5.1 μM, highly selective over STAT1. |
| Quantified Difference | N/A (Direct comparison not available; class-level inference only) |
| Conditions | Cell-free and cell-based STAT3 activity assays. |
Why This Matters
Understanding the specific potency and selectivity profile is crucial for experimental design to minimize off-target effects on related STAT pathways, although direct comparative data is limited.
- [1] Schust J, Sperl B, Hollis A, Mayer TU, Berg T. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chem Biol. 2006 Nov;13(11):1235-42. View Source
